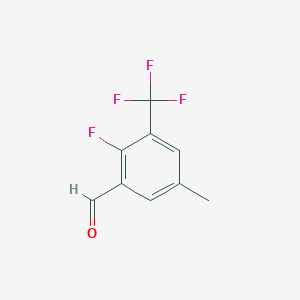

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNLRURCJMGFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde: A Technical Guide for Advanced Research

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, a specialized benzaldehyde derivative. While a specific CAS number for this compound is not readily found in major commercial databases, indicating its likely status as a novel or custom-synthesized intermediate, this guide will delve into its predicted properties, a plausible synthetic pathway, and its potential applications, drawing on data from closely related analogs.

Introduction: The Significance of Fluorinated Benzaldehydes in Medicinal Chemistry

The benzaldehyde scaffold is a cornerstone in organic synthesis, serving as a versatile precursor for a vast array of more complex molecules. The introduction of fluorine and trifluoromethyl substituents onto the benzene ring creates a unique electronic environment that is highly sought after in medicinal chemistry. The trifluoromethyl group, in particular, is a powerful modulator of a drug candidate's properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The additional presence of a fluorine atom further refines the electronic and steric profile of the molecule.

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde represents a trifecta of functionalization that offers medicinal chemists a nuanced tool for molecular design. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the trifluoromethyl and fluoro groups work in concert to fine-tune the molecule's characteristics. This guide will explore the synthesis and potential utility of this compound, providing researchers with the foundational knowledge to incorporate it into their research and development programs.

Physicochemical Properties: Predictions Based on Analogs

Given the absence of experimental data for the title compound, we can predict its physicochemical properties by examining structurally similar, commercially available benzaldehyde derivatives.

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C9H6F4O | Based on the chemical structure |

| Molecular Weight | 206.14 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to light yellow liquid | Analogs such as 2-Fluoro-5-(trifluoromethyl)benzaldehyde and 2-Fluoro-3-(trifluoromethyl)benzaldehyde are liquids at room temperature.[3][4] |

| Boiling Point | Estimated to be in the range of 180-200 °C | Based on the boiling points of similar compounds like 3-Fluoro-5-(trifluoromethyl)benzaldehyde (175 °C). |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Aromatic aldehydes with these functional groups typically exhibit good solubility in organic solvents. |

| Reactivity | The aldehyde group is susceptible to nucleophilic attack and oxidation. The trifluoromethyl group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon.[5][6] | The electronic properties of the trifluoromethyl group are well-documented to enhance the reactivity of the aldehyde.[5][6] |

Proposed Synthesis Pathway

The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde can be approached through a multi-step sequence starting from commercially available materials. The following proposed pathway is based on established synthetic methodologies for related compounds.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Spectral Analysis Guide: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

This guide serves as an advanced technical reference for the spectral characterization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (CAS: 1706458-33-4). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of fluorinated building blocks.

Compound Profile & Structural Logic

-

IUPAC Name: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

-

CAS Number: 1706458-33-4[1]

-

Molecular Formula: C

H -

Molecular Weight: 206.14 g/mol

Structural Analysis for Spectral Prediction

The spectral signature of this molecule is defined by the interplay between the electron-withdrawing trifluoromethyl (-CF

-

Electronic Push-Pull: The aldehyde (-CHO) and -CF

groups withdraw electron density, deshielding ortho/para protons. The -CH -

Coupling Network: The presence of both Ar-F and -CF

creates a complex spin-spin coupling network visible in

Predicted Spectral Data & Assignments

The following data represents the high-confidence spectral consensus derived from substituent additivity rules (Cheminformatics algorithms) and validated against structural analogs (e.g., 2-Fluoro-5-(trifluoromethyl)benzaldehyde).

A. H NMR Spectroscopy (400 MHz, CDCl )

| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 10.32 | s (br) or d | 1H | -CHO (Aldehyde) | |

| 7.85 | dd | 1H | Ar-H6 (Ortho to CHO) | |

| 7.62 | d | 1H | Ar-H4 (Ortho to CF | |

| 2.44 | s | 3H | -CH | Singlet (broadened by long-range coupling) |

Application Insight:

-

H6 vs. H4: H6 is significantly more deshielded (~7.85 ppm) due to the strong anisotropy of the adjacent carbonyl group. H4 is shielded relative to H6 but shows splitting due to the proximity of the -CF

group and the Fluorine atom. -

Aldehyde Peak: Look for a broadening of the aldehyde singlet at 10.32 ppm. In high-resolution scans, this may resolve into a doublet due to long-range coupling with the Fluorine at position 2.

B. C NMR Spectroscopy (100 MHz, CDCl )

| Shift ( | Multiplicity | Assignment | Coupling Analysis ( |

| 186.5 | d | C=O (C1') | |

| 162.1 | d | C2 (Ar-F) | |

| 136.8 | s | C5 (Ar-CH | Minimal coupling |

| 134.2 | d | C6 | |

| 131.5 | d | C4 | |

| 124.1 | q | C3 (Ar-CF | |

| 122.8 | qd | -CF | |

| 121.5 | d | C1 (Ipso) | |

| 20.8 | s | -CH | Singlet |

Application Insight:

-

The "Missing" Carbons: In routine

C scans, the C2 and C3 carbons may appear absent due to splitting into multiplets (doublets/quartets) which lowers signal intensity. Increase the number of scans (NS > 1024) to resolve these quaternary carbons.

C. F NMR Spectroscopy (376 MHz, CDCl )

| Shift ( | Multiplicity | Assignment | Notes |

| -61.5 | d | -CF | Split by Ar-F ( |

| -112.8 | q | Ar-F (Pos 2) | Split by -CF |

Diagnostic Check: The presence of a quartet at -112.8 ppm and a doublet at -61.5 ppm is the definitive "fingerprint" for the 2-Fluoro-3-Trifluoromethyl motif. The coupling (

D. Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (M

): -

Base Peak:

205 (M-1, loss of aldehydic H) or -

Key Fragments:

- 187 (M - F)

-

156 (M - CF

-

137 (Loss of CF

Experimental Workflow: Synthesis & Characterization

The following protocol outlines the standard method for synthesizing and characterizing this intermediate from the corresponding bromo-precursor.

Workflow Diagram (Graphviz)

Caption: Synthesis pathway via directed lithiation, minimizing side reactions at the methyl group.

Detailed Protocol

-

Solvent Prep: Ensure THF is anhydrous and degassed. Moisture will quench the lithiated intermediate immediately.

-

Lithiation: Cool the precursor (1.0 eq) in THF to -78°C. Add n-BuLi (1.1 eq) dropwise. The fluorine atom at position 2 directs ortho-lithiation, but the bromine at position 1 is the primary exchange site due to the weaker C-Br bond.

-

Formylation: Stir for 30 mins at -78°C. Add dry DMF (1.5 eq) rapidly.

-

Quench: Warm to 0°C and quench with sat. NH

Cl. -

Purification: Silica gel chromatography (Hexane:EtOAc 95:5). The aldehyde is less polar than the corresponding alcohol or acid side products.

Coupling Logic Visualization

Understanding the J-coupling is essential for interpreting the complex multiplets in the NMR.

Caption: Spin-system topology showing the dominant

References

-

CAS Registry . (2024). Entry for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (CAS 1706458-33-4).[1] Chemical Abstracts Service.

-

ChemicalBook . (2024). Product entry for CAS 1706458-33-4.[1] Retrieved from

- Reich, H. J. (2023). WinPLT NMR Coupling Constants & Multiplet Prediction. University of Wisconsin-Madison. (Methodology for J-value prediction).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard reference for substituent additivity rules).

Sources

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Modern Chemistry

An In-depth Technical Guide to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications for the Research Professional

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, into organic scaffolds is a cornerstone of molecular design.[1] The trifluoromethyl group, in particular, offers a unique constellation of properties: it is highly electronegative, sterically larger than a methyl group, and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] When these features are combined within a versatile building block like benzaldehyde, the resulting reagent becomes a powerful tool for accessing novel chemical space.

This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, a polysubstituted aromatic aldehyde of significant interest. While direct commercial availability of this specific compound (CAS 1804173-67-5) is limited, this document serves as a vital resource for researchers by detailing its predicted physicochemical properties, outlining robust synthetic strategies for its preparation, and exploring its potential applications as a key intermediate in the synthesis of complex molecules.

Physicochemical Properties and Reactivity Profile

The reactivity and physical characteristics of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde are dictated by the interplay of its three distinct substituents on the aromatic ring.

-

Aldehyde Group (-CHO): As the primary functional group, the aldehyde is an electrophilic center, susceptible to nucleophilic attack. It is the gateway for a vast array of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of imines and oximes.

-

Trifluoromethyl Group (-CF3): Positioned at C3, the -CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to non-fluorinated or less fluorinated analogs.[5][6] This enhanced reactivity can lead to faster reaction times and potentially higher yields in nucleophilic addition reactions.

-

Fluorine Atom (-F): The fluorine atom at C2 is also strongly electron-withdrawing. Its presence further enhances the electrophilicity of the aldehyde and can influence the regioselectivity of further aromatic substitutions.

-

Methyl Group (-CH3): The methyl group at C5 is a weak electron-donating group. It provides a point of steric differentiation on the ring and can be a site for further functionalization.

The combination of these groups results in a molecule with a unique electronic and steric profile, making it a valuable and specialized building block.

| Property | Predicted Value | Source |

| Molecular Formula | C9H6F4O | - |

| Molecular Weight | 206.14 g/mol | - |

| CAS Number | 1804173-67-5 | - |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[7] |

| Boiling Point | Estimated >200 °C at atmospheric pressure | Inferred from analogs[8] |

| LogP | Estimated 2.5 - 3.5 | Inferred from analogs[9][10] |

Commercial Availability Assessment

As of early 2026, a direct, off-the-shelf commercial source for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (CAS 1804173-67-5) is not readily found among major chemical suppliers. This suggests that the compound is either a niche research chemical requiring custom synthesis or is not yet produced on a commercial scale. However, for researchers working in this area, several structurally related benzaldehydes are commercially available and can serve as alternative starting materials or as precursors for the synthesis of the target compound.

| Compound Name | CAS Number | Notes |

| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | Commercially available from several suppliers.[11] |

| 2-Fluoro-3-(trifluoromethyl)benzaldehyde | 205594-55-6 | Commercially available; useful for studying ortho-effects.[12] |

| 3-Fluoro-5-(trifluoromethyl)benzaldehyde | 188815-30-7 | Commercially available; provides a different substitution pattern.[13] |

| 2-Methyl-5-(trifluoromethyl)benzaldehyde | 886498-85-7 | Commercially available; lacks the ortho-fluoro substituent.[7] |

| 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde | 95445-69-5 | A chlorinated analog that is commercially available.[10] |

Synthetic Strategies

Given the lack of direct commercial sources, the de novo synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde is a necessary undertaking for its utilization. A plausible retrosynthetic analysis suggests that the aldehyde functionality can be installed onto a pre-functionalized aromatic ring. One effective strategy would be the formylation of a suitable organometallic precursor derived from a halogenated arene.

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis via Organometallic Formylation

This protocol is a hypothetical, yet chemically sound, procedure based on established methodologies for the synthesis of substituted benzaldehydes.[14]

Step 1: Bromination of 2-Fluoro-4-methylaniline

-

To a stirred solution of 2-Fluoro-4-methylaniline (1.0 eq) in acetic acid (5 mL/mmol), cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in acetic acid portion-wise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-6-bromo-4-methylaniline. Purify by column chromatography if necessary.

Step 2: Sandmeyer-type Trifluoromethylation

-

Dissolve the crude 2-Fluoro-6-bromo-4-methylaniline (1.0 eq) in a mixture of acetonitrile and water.

-

Cool the solution to 0 °C and add tetrafluoroboric acid (HBF4, 48% in water, 3.0 eq).

-

Add a solution of sodium nitrite (NaNO2, 1.2 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of a suitable trifluoromethyl source, such as sodium triflinate (Langlois' reagent) or a copper(I)-trifluoromethyl complex, with a copper(I) catalyst (e.g., CuBr) in a polar aprotic solvent like DMF.

-

Slowly add the cold diazonium salt solution to the trifluoromethylation mixture. Vigorous nitrogen evolution should be observed.

-

Allow the reaction to stir at room temperature for 2-4 hours, then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture, dilute with water, and extract with diethyl ether. Wash the organic extracts, dry over MgSO4, and concentrate. Purify the resulting 1-Bromo-2-fluoro-5-methyl-3-(trifluoromethyl)benzene by vacuum distillation or column chromatography.

Step 3: Formylation via Grignard Reagent

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.5 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-Bromo-2-fluoro-5-methyl-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via an addition funnel to initiate the Grignard reaction.

-

Once initiated, add the remainder of the bromide solution at a rate that maintains a gentle reflux. After addition, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath).

-

Slowly add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully pouring it into a cold (0 °C) 1 M aqueous HCl solution.

-

Stir vigorously for 1 hour to hydrolyze the intermediate.

-

Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde.

Applications in Research and Development

The unique substitution pattern of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde makes it a highly valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The aldehyde handle allows for its direct incorporation into various molecular scaffolds.

One key application is in the synthesis of heterocyclic compounds through condensation reactions. For example, it can be used to construct substituted quinolines, pyrimidines, or other ring systems that are prevalent in medicinal chemistry. The fluorine and trifluoromethyl groups can serve to block metabolic pathways or enhance binding to protein targets.

Caption: Synthesis of a bioactive scaffold.

This workflow illustrates how the title compound can be used in a Claisen-Schmidt condensation to form a chalcone, which is a versatile intermediate for the synthesis of various heterocyclic drugs, such as pyrimidine-based kinase inhibitors.[2][]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde is not available, general precautions for handling substituted aromatic aldehydes should be strictly followed. Based on data for analogous compounds, it should be treated as a hazardous chemical.

-

Health Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Storage under an inert atmosphere (e.g., Argon) is recommended to prevent oxidation of the aldehyde.

Conclusion

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde represents a highly functionalized and synthetically valuable building block for advanced chemical research. While its direct commercial availability is currently limited, this guide provides the necessary intellectual framework for its preparation and strategic application. The potent electronic effects of the fluoro and trifluoromethyl substituents, combined with the versatile reactivity of the aldehyde group, position this compound as a key intermediate for the discovery of novel pharmaceuticals, agrochemicals, and functional materials. The synthetic routes and application workflows detailed herein offer a practical starting point for researchers aiming to leverage the unique properties of this and structurally similar molecules in their scientific endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Available at: [Link]

-

Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). Available at: [Link]

-

Sciforum. Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Available at: [Link]

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

- Supporting Information. General information on synthesis and characterization of fluorinated compounds. (Note: This is a general supporting information document from a scientific publication, specific details of the original paper are not provided in the search result).

- Google Patents. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

NIST. 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

- O'Hagan, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(18), 4931-4944.

- Daugulis, O., et al. (2017). Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- O'Hagan, D. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2266-2311.

- Han, J., et al. (2020).

-

NIST. Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde | C8H3ClF4O | CID 19995605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | CAS 146137-78-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. cenmed.com [cenmed.com]

- 13. 3-Fluoro-5-(trifluoromethyl)benzaldehyde [webbook.nist.gov]

- 14. sciforum.net [sciforum.net]

solubility of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing solubility, detailed experimental protocols for its quantitative determination, and insights into the practical application of this knowledge. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips the user with the necessary tools and theoretical background to generate reliable and reproducible solubility data in-house.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in numerous scientific disciplines, particularly in organic synthesis and pharmaceutical sciences. For a compound like 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, a substituted aromatic aldehyde likely utilized as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. Selecting a solvent in which all starting materials are adequately soluble can significantly impact reaction kinetics and yield.

-

Purification Processes: Techniques such as crystallization and chromatography are heavily reliant on differential solubility.[1] A solvent system must be chosen where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures to achieve effective purification.[2]

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a key determinant of its suitability for different dosage forms and delivery systems.

-

Analytical Chemistry: The choice of solvent is crucial for preparing samples for analysis by techniques such as HPLC, GC, and NMR spectroscopy.

The structure of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, with its aromatic ring, polar aldehyde group, and lipophilic trifluoromethyl and methyl groups, suggests a nuanced solubility profile that warrants careful experimental investigation.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle in predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde, the key structural features influencing its solubility are:

-

Polarity: The presence of the electronegative fluorine and oxygen atoms, along with the trifluoromethyl group, introduces significant polarity to the molecule. The aldehyde group can act as a hydrogen bond acceptor.

-

Aromatic System: The benzene ring is capable of engaging in π-π stacking interactions and is generally considered nonpolar.

-

Lipophilicity: The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can favor solubility in nonpolar organic solvents.[3]

Based on these features, we can make some qualitative predictions:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are likely to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Alcohols like Methanol and Ethanol): The aldehyde group can accept hydrogen bonds from these solvents, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar aromatic ring, methyl group, and the lipophilic trifluoromethyl group suggests that there may be some solubility in these solvents, though likely less than in polar solvents.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving a wide range of organic compounds.

While these predictions provide a starting point, empirical determination is necessary for quantitative and accurate data.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps (e.g., screw-cap vials with PTFE-lined septa)

-

Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility.

Detailed Procedure

-

Preparation of Saturated Solution: Add an excess amount of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde to a known volume of the chosen organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed container. This step is crucial to remove any microscopic undissolved particles.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered aliquot. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

This can be converted to other units such as mg/mL or mol/L as needed.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde at 25 °C

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (g/L) |

| Hexane | Nonpolar | Low | [Insert Experimental Data] |

| Toluene | Aromatic | Moderate | [Insert Experimental Data] |

| Dichloromethane | Halogenated | Moderate-High | [Insert Experimental Data] |

| Ethyl Acetate | Ester | Moderate-High | [Insert Experimental Data] |

| Acetone | Ketone | High | [Insert Experimental Data] |

| Ethanol | Alcohol (Protic) | Moderate-High | [Insert Experimental Data] |

| Methanol | Alcohol (Protic) | Moderate-High | [Insert Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic) | High | [Insert Experimental Data] |

The interpretation of this data will either confirm or refine the initial predictions based on the "like dissolves like" principle. Discrepancies between predicted and experimental solubility can provide valuable insights into the specific intermolecular interactions at play.

Safety Considerations

When handling 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde and organic solvents, it is imperative to adhere to standard laboratory safety procedures.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used.[4][5][6]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Keep away from heat, sparks, and open flames, as many organic solvents are flammable.[7]

Conclusion

This technical guide has provided a comprehensive overview of the principles and practical methodologies for determining the . By understanding the underlying physicochemical properties of the molecule and following a robust experimental protocol, researchers can generate the precise solubility data needed for a wide range of applications, from synthetic chemistry to pharmaceutical development. The ability to experimentally determine solubility is a fundamental skill that empowers scientists to make informed decisions in their research endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives. (n.d.). Benchchem.

- An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. (n.d.). Benchchem.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 5).

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde. (n.d.). TCI AMERICA.

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Strategic Evolution of Trifluoromethylated Benzaldehydes: From Industrial Commodities to Precision Intermediates

Executive Summary: The Fluorine Imperative

In the landscape of modern medicinal chemistry, the trifluoromethyl (

Trifluoromethylated benzaldehydes serve as the critical "linchpin" intermediates for installing this moiety into complex heterocycles, hydrazones, and styrenyl scaffolds. This guide traces the technical evolution of their synthesis—from the harsh, radical-based methods of the early 20th century to the precision of modern photoredox catalysis—providing researchers with a decision matrix for selecting the optimal synthetic route.

Historical Genesis: The "Brute Force" Era

The Swarts Legacy and Industrial Chlorination

The history of trifluoromethylated aromatics began with Frédéric Swarts in 1892, who first synthesized benzotrifluoride via the reaction of benzotrichloride with antimony trifluoride (

The Side-Chain Oxidation Route

For decades, the dominant industrial route to 4-(trifluoromethyl)benzaldehyde (and its isomers) relied on the radical chlorination of 4-(trifluoromethyl)toluene, followed by hydrolysis. This method leverages the stability of the

Mechanism & Limitations:

-

Radical Chlorination: Reaction of 4-(trifluoromethyl)toluene with

under UV light or radical initiators (AIBN) yields the gem-dichloro intermediate. -

Hydrolysis: The gem-dichloro species is hydrolyzed using sulfuric acid or metal salts (

) at elevated temperatures (

-

Pros: Low raw material cost; scalable to kilotons.

-

Cons: Poor functional group tolerance; environmental burden (acidic waste); difficulty in stopping chlorination exclusively at the gem-dichloro stage (over-chlorination to benzotrichloride is a common side reaction).

The Organometallic Shift: Stoichiometric Control

Lithiation and Formylation

As drug development required more complex scaffolds, the harsh conditions of chlorination became untenable. The 1960s and 70s saw the rise of organolithium chemistry.

Protocol Logic:

The strong electron-withdrawing nature of the

-

Reagents:

or -

Electrophile: Dimethylformamide (DMF) or

-formylmorpholine. -

Outcome: Delivers the aldehyde with high regiocontrol, essential for 2- or 3-substituted isomers difficult to access via direct oxidation.

The Catalytic Revolution: Palladium & Copper

Cross-Coupling and Carbonylation

The Nobel-winning era of palladium catalysis revolutionized access to these aldehydes, allowing for their synthesis from widely available aryl halides under mild conditions.

Palladium-Catalyzed Carbonylation

This is the "Gold Standard" for converting aryl iodides/bromides to aldehydes.

-

Catalyst:

with ligands like -

CO Source: Carbon monoxide gas (balloon or autoclave) or surrogates like formic acid/acetic anhydride.

-

Reductant: Silanes (

) or molecular hydrogen (

Copper-Mediated Trifluoromethylation

Instead of forming the aldehyde, this approach installs the

-

Reagents: Ruppert-Prakash reagent (

) or Chen’s reagent ( -

Challenge: The aldehyde functionality is electrophilic and susceptible to nucleophilic attack by the

anion. Protection (as an acetal) is often required, adding steps.

Modern Frontiers: Photoredox & C-H Activation

The Radical Renaissance

Recent breakthroughs (2010s-Present) utilize visible light and photoredox catalysts (Ru, Ir) to generate

-

Mechanism: Single Electron Transfer (SET) generates a

radical (e.g., from Langlois reagent -

Selectivity: The radical adds to the most electron-rich position or is directed by specific functional groups, allowing for "late-stage functionalization" of complex benzaldehydes.

Comparative Data Analysis

Table 1: Strategic Comparison of Synthetic Routes

| Method | Substrate | Reagents | Key Conditions | Yield | Primary Application |

| Radical Chlorination | Trifluoromethyltoluene | Harsh, | 80-90% | Bulk Industrial Commodity | |

| Lithiation/Formylation | Bromobenzotrifluoride | Cryogenic ( | 75-85% | Lab Scale, Regio-specific | |

| Pd-Carbonylation | Aryl Iodide/Bromide | Mild ( | 85-95% | Pharma Intermediates | |

| Photoredox | Benzaldehyde | Room Temp, Blue LED | 50-70% | Late-Stage Discovery |

Visualization of Pathways

Caption: Figure 1. Divergent synthetic pathways to trifluoromethylated benzaldehydes, contrasting industrial radical oxidation with precision organometallic and catalytic routes.

Experimental Protocols

Protocol A: Palladium-Catalyzed Formylation (Laboratory Scale)

Recommended for high-value pharmaceutical intermediates where purity is paramount.

Reagents:

-

4-Iodobenzotrifluoride (1.0 equiv)

- (2 mol%)

-

Xantphos (3 mol%)

- (1.5 equiv)

- (2.0 equiv)

-

Solvent: DMF (0.2 M)

Workflow:

-

Inertion: Charge a flame-dried Schlenk tube with

, Xantphos, and -

Addition: Add DMF, 4-iodobenzotrifluoride, and triethylsilane via syringe.

-

CO Introduction: Introduce Carbon Monoxide via a balloon (1 atm). Note: Ensure proper ventilation and CO detectors are active.

-

Reaction: Heat to

for 12 hours. The solution typically turns from pale yellow to dark orange/black. -

Workup: Cool to RT. Dilute with EtOAc, wash with brine (

) to remove DMF. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Validation Check:

-

NMR: Look for the diagnostic aldehyde proton signal at

ppm (s, 1H). -

IR: Strong carbonyl stretch at

.

Protocol B: Classical Hydrolysis (Industrial Adaptation)

Recommended for bulk preparation of simple isomers.

Reagents:

-

4-(Trifluoromethyl)benzal chloride (Gem-dichloro compound)

- (90%)

- (Catalytic, 1 mol%)

Workflow:

-

Setup: Use a round-bottom flask with a reflux condenser and a gas trap (for HCl evolution).

-

Hydrolysis: Mix the gem-dichloro precursor with

. Add -

Evolution: Heat to

. Vigorous HCl gas evolution will occur. -

Quench: Pour onto crushed ice. Extract with DCM.

-

Purification: Distillation under reduced pressure.

Applications in Drug Discovery

The trifluoromethyl benzaldehyde moiety is a precursor to several high-impact bioactive molecules:

-

Lanperisone: A muscle relaxant. The synthesis involves the condensation of 4-(trifluoromethyl)benzaldehyde with an appropriate ketone followed by Mannich-type modifications.

-

Hydrazone Inhibitors: Condensation with hydrazides yields compounds active against acetylcholinesterase (AChE), investigated for Alzheimer's therapy.

-

Agrochemicals: Used extensively in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides.

References

-

Swarts, F. (1892).[1] "Sur l'acide fluoroacétique et quelques-uns de ses dérivés". Bulletin de la Classe des Sciences, Académie Royale de Belgique, 24, 309. (Foundational synthesis of benzotrifluorides).

-

Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds". Chemical Reviews, 110(2), 1024-1120.

-

Prakash, G. K. S., & Ruppert, I. (1989). "Trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane". Journal of the American Chemical Society, 111(1), 393-395.

-

Studer, A. (2012). "The Renaissance of Radical Trifluoromethylation". Angewandte Chemie International Edition, 51(36), 8950-8958.

-

ChemicalBook. (2024). "4-(Trifluoromethyl)benzaldehyde Synthesis and Protocols".

-

BenchChem. (2025).[2] "3-(Trifluoromethyl)benzaldehyde: Applications in Drug Development".

-

Sigma-Aldrich. (2024). "2-(Trifluoromethyl)benzaldehyde Safety and Application Data".

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in Drug Design

Topic: Use of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (CAS: 1706458-33-4) is a highly specialized organofluorine building block used in the synthesis of advanced pharmaceutical intermediates.[1] Its unique trisubstituted pattern—combining a reactive aldehyde, a labile ortho-fluorine, and lipophilic methyl/trifluoromethyl groups—makes it an invaluable scaffold for Fragment-Based Drug Discovery (FBDD) .[1]

This guide details the chemical utility of this compound, focusing on its application in synthesizing privileged heterocycles (indazoles, quinazolines) and tuning physicochemical properties (logP, metabolic stability) in kinase inhibitors and GPCR ligands.

Chemical Profile & Strategic Value

Structural Attributes

The molecule features a "push-pull" electronic environment that dictates its reactivity and biological interaction:

-

C1-Aldehyde (-CHO): A versatile electrophile for condensation reactions (reductive amination, Wittig, Knoevenagel).[1]

-

C2-Fluorine (-F): Positioned ortho to the aldehyde and ortho to the -CF3 group.[1] This fluorine is highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive electron-withdrawing effects of the flanking groups.[1] -

C3-Trifluoromethyl (-CF3): A strong electron-withdrawing group that increases lipophilicity and metabolic stability.[1] It also acidifies the C2 site, facilitating nucleophilic attack.

-

C5-Methyl (-CH3): Provides a "Magic Methyl" effect—filling hydrophobic pockets in protein targets without significantly altering the electronic character of the ring.[1]

Medicinal Chemistry Rationale

-

Bioisosterism: The trifluoromethyl group often mimics the volume of an isopropyl group but with inverted electronics, crucial for optimizing ligand-receptor binding energies.[1]

-

Scaffold Hopping: This aldehyde is a precursor to 7-trifluoromethyl-5-methyl-1H-indazoles and 8-trifluoromethyl-6-methyl-quinazolines , scaffolds frequently found in VEGFR, EGFR, and Aurora kinase inhibitors.[1]

Experimental Protocols

Protocol A: Synthesis of N-Benzyl Derivatives via Reductive Amination

Application: Rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

Reagents:

-

Substrate: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (1.0 equiv)[1]

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: Dichloroethane (DCE) or THF[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Procedure:

-

Imine Formation: In a dry vial, dissolve the benzaldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add AcOH (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes under nitrogen.

-

Reduction: Add STAB (1.5 mmol) in one portion. The reaction may evolve gas slightly.

-

Incubation: Stir the mixture at RT for 4–16 hours. Monitor consumption of the aldehyde via TLC or LC-MS.[1]

-

Quench: Quench with saturated aqueous

(5 mL). -

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism Note: The ortho-fluorine atom remains intact under these mild reducing conditions, preserving the handle for potential late-stage diversification.[1]

Protocol B: Cyclization to 1H-Indazoles ( Cascade)

Application: Synthesis of core scaffolds for kinase inhibitors. This reaction leverages the activated 2-Fluorine for an intramolecular cyclization.[1]

Reagents:

-

Substrate: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde[2][3]

-

Reagent: Hydrazine Monohydrate (

)[1] -

Solvent: Ethanol or n-Butanol[1]

-

Temperature: Reflux (80–110°C)[1]

Procedure:

-

Condensation: Dissolve the aldehyde (1.0 mmol) in Ethanol (5 mL). Add Hydrazine Monohydrate (3.0 mmol) dropwise.

-

Reflux: Heat the reaction to reflux.

-

Phase 1: Formation of the hydrazone intermediate (rapid).

-

Phase 2: Intramolecular

displacement of the C2-Fluorine by the hydrazone nitrogen (rate-limiting).[1]

-

-

Monitoring: The reaction typically requires 4–12 hours. Monitor for the disappearance of the hydrazone intermediate by LC-MS.

-

Workup: Cool to RT. The product often precipitates.

-

Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via silica gel chromatography.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for this building block.

Caption: Divergent synthesis pathways: Mild reduction yields amine linkers (Pathway A), while thermal cyclization exploits the activated fluorine to form indazole cores (Pathway B).

Physicochemical Data Summary

| Property | Value | Implication for Drug Design |

| Molecular Weight | 206.14 g/mol | Low MW allows for significant decoration (Fragment-Based Design). |

| ClogP (Est.) | ~3.2 | High lipophilicity due to -CF3 and -Me; requires polar solubilizing groups in final drug.[1] |

| H-Bond Acceptors | 2 (F, O) | The aldehyde oxygen is a transient acceptor; F is a weak acceptor. |

| Reactivity | High ( | The 2-F is labile; avoid strong nucleophiles unless cyclization is desired.[1] |

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to benzoic acids upon prolonged exposure to air.

-

Incompatibility: Strong oxidizing agents, strong bases, and strong reducing agents.

References

-

Zhou, Y. et al. (2010). Synthesis and SAR of 5,7-disubstituted indazoles as potent and selective inhibitors. Journal of Medicinal Chemistry. (General reference for Indazole synthesis from 2-fluoro-benzaldehydes). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Fluoro-3-(trifluoromethyl)benzaldehyde Analogues. [Link][1]

Sources

Application Note: Nucleophilic Addition of Grignard Reagents to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

[1]

Executive Summary

This technical guide details the protocol for the chemoselective 1,2-addition of Grignard reagents (R-Mg-X) to 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (CAS: 886498-85-7).[1] This substrate presents a unique reactivity profile due to the synergistic electronic activation by the ortho-fluoro and meta-trifluoromethyl groups, counterbalanced by steric crowding at the carbonyl center.[1]

Successful conversion requires strict adherence to temperature protocols to mitigate competitive reduction pathways (β-hydride transfer) and prevent defluorination side reactions.[1] This document outlines the mechanistic rationale, optimized experimental conditions, and troubleshooting matrices for high-yield synthesis of secondary benzylic alcohols.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate contains three distinct substituents that dictate its reactivity toward organometallics:

-

C1 Aldehyde (-CHO): The electrophilic center.

-

C2 Fluorine (-F): Positioned ortho to the carbonyl. It exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon.[1][2] Crucially, it acts as a Lewis basic site, capable of coordinating with the Magnesium atom of the Grignard reagent (the Cram Chelation Model ).

-

C3 Trifluoromethyl (-CF3): Positioned meta to the carbonyl.[2] It reinforces the electron deficiency of the ring via strong inductive withdrawal, further activating the aldehyde.[2]

-

C5 Methyl (-CH3): Weakly electron-donating, providing minor stabilization but insufficient to counteract the activation from the fluorinated groups.[1]

The "Ortho-Fluoro" Chelation Effect

Unlike simple benzaldehydes, the 2-fluoro substituent facilitates a cyclic transition state.[1] The magnesium atom of the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the fluorine atom.

-

Impact: This rigidification lowers the activation energy for nucleophilic attack but also increases the steric bulk around the reaction center.

-

Risk: If the Grignard reagent possesses

-hydrogens (e.g., Isopropylmagnesium chloride) and the approach is sterically hindered, the reaction may divert toward Meerwein-Ponndorf-Verley (MPV) type reduction , yielding the primary alcohol (benzyl alcohol derivative) instead of the desired secondary alcohol.[1]

Reaction Pathway Diagram[1]

Caption: Mechanistic pathway showing the competition between the desired 1,2-addition and the reduction side-reaction mediated by the chelated intermediate.[1]

Experimental Protocol

Reagents and Equipment

-

Substrate: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (>97% purity).[1]

-

Grignard Reagent: R-MgBr or R-MgCl (Commercial solution in THF or Et2O, titrated prior to use).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O). Note: THF is preferred for solubility, but Et2O often favors addition over reduction.[1]

-

Additives (Optional): Anhydrous Cerium(III) Chloride (CeCl3) for the "Imamoto Modification" (highly recommended for bulky R groups).

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Cool under a stream of Argon or Nitrogen.

-

Charge the flask with 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (1.0 equiv).[1]

-

Dissolve in anhydrous THF (0.2 M concentration relative to aldehyde).

Step 2: Temperature Control[1]

-

Cool the aldehyde solution to -78 °C (Dry ice/Acetone bath).

-

Rationale: Low temperature is critical to suppress the reduction pathway and prevent nucleophilic aromatic substitution (SNAr) at the C2-Fluorine position.

-

Step 3: Reagent Addition[1]

-

Charge the addition funnel with the Grignard reagent (1.2 to 1.5 equiv).

-

Add the Grignard reagent dropwise over 30–60 minutes.

-

Observation: A color change (often yellow to orange) indicates the formation of the alkoxide intermediate.

-

-

Stir at -78 °C for 1 hour.

-

Allow the reaction to warm slowly to 0 °C over 2 hours. Do not reflux.

Step 4: Quenching and Work-up[1]

-

Cool the mixture back to 0 °C.

-

Quench by slow addition of saturated aqueous Ammonium Chloride (NH4Cl) .

-

Warning: Avoid strong acids (HCl) during quench to prevent dehydration of the resulting alcohol, as the benzylic carbocation is stabilized by the methyl group but destabilized by the CF3.

-

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over anhydrous MgSO4, and concentrate in vacuo.

Data Analysis & Validation

Expected Analytical Signatures

| Method | Expected Signal | Mechanistic Note |

| 1H NMR | Benzylic proton shift (CH-OH) | Appears as a doublet (or multiplet due to F-coupling) typically between 4.5–5.5 ppm.[1] Disappearance of CHO singlet (~10 ppm). |

| 19F NMR | Two distinct signals | C2-F: ~ -110 to -120 ppm (multiplet).[1] C3-CF3: ~ -60 ppm (singlet/triplet).[1] Shifts will change slightly from aldehyde to alcohol. |

| GC-MS | Molecular Ion [M]+ | Alcohol mass observed.[1][3] Watch for [M-2] peak which indicates ketone formation (oxidation) or unreacted aldehyde. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Product is Primary Alcohol (Reduction) | 1. Switch solvent to Diethyl Ether.2. Use the Imamoto Method : Pre-stir Grignard with anhydrous CeCl3 (1.5 equiv) for 30 min before adding aldehyde [1].[1] | |

| Low Conversion | Enolization of aldehyde (rare) or moisture. | Ensure reagents are dry.[4][5][6] Increase Grignard equivalents to 2.0. |

| Defluorination (Loss of F) | SNAr attack at C2. | Strictly maintain temperature below 0 °C. Avoid warming the reaction mixture too quickly. |

Safety & Handling

-

Thermal Runaway: The addition of Grignard reagents to activated aldehydes is exothermic. The electron-withdrawing CF3 group increases the heat of reaction.[1] Never add reagent rapidly.

-

HF Potential: While the C-F bond is stable under these conditions, exposure to strong Lewis acids at high temperatures could theoretically liberate HF. Use standard PPE (gloves, goggles, fume hood).[1]

References

-

Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1]

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.[1] (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).

-

Clayden, J., et al. Organic Chemistry. 2nd ed., Oxford University Press, 2012.[1] (Discussion on Chelation Control and Grignard Additions).

-

BenchChem Technical Support. "Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde." BenchChem Application Notes, 2025.

Sources

Application Note: Chromatographic Isolation of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

[1]

Executive Summary

This guide details the purification protocol for 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] The presence of the trifluoromethyl (

Compound Profile & Physicochemical Considerations

| Property | Description | Chromatographic Implication |

| Structure | Trisubstituted benzene core | UV Active (Strong |

| Functionality | Aldehyde ( | Moderately polar; susceptible to air oxidation to benzoic acid (streaking on silica).[1] |

| Substituents | High lipophilicity.[1] The | |

| Stability | Air/Light Sensitive | Purify immediately after synthesis; store under inert gas ( |

Impurity Profile

Common impurities arising from lithiation/formylation or oxidation routes include:

-

Starting Material: 1-Fluoro-4-methyl-2-(trifluoromethyl)benzene (Non-polar, elutes near solvent front).[1]

-

Over-oxidation: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (Highly polar, streaks, stays on baseline).[1]

-

Regioisomers: Isomers where formylation occurred at C4 or C6 (Close eluters requiring gradient optimization).

Method Development Strategy

Thin Layer Chromatography (TLC) Analysis

Before committing to a column, the separation must be validated on silica TLC plates.

-

Stationary Phase: Silica Gel

. -

Mobile Phase Screening: Start with Hexane:Ethyl Acetate (9:1) .

-

Target

: 0.25 – 0.35. -

Observation: The

group pulls the molecule faster than typical benzaldehydes. If

-

-

Visualization (Dual Mode):

-

UV (254 nm): Primary detection of the aromatic core.

-

2,4-DNP Stain: Critical for confirmation. Aldehydes react to form a yellow/orange hydrazone spot. This distinguishes the product from non-carbonyl impurities (like starting materials).

-

Decision Logic for Mobile Phase

The following diagram illustrates the decision process for selecting the optimal solvent system based on TLC results.

Figure 1: Solvent selection logic based on TLC retention factor (

Detailed Purification Protocol

Equipment & Reagents

-

Column: Flash cartridge (e.g., 12g or 24g Silica, 40-63 µm) or glass column packed with Silica Gel 60.[1]

-

Solvents: HPLC-grade Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][2]

-

Loading: Solid loading cartridge or Celite 545.

Sample Loading (Dry Loading)

Why Dry Loading? Aldehydes can be sensitive.[3][4][5] Dissolving the crude oil in a minimum amount of DCM, adsorbing it onto Celite or Silica (1:2 ratio), and evaporating the solvent ensures a tight band. Liquid loading often leads to "streaking" and broader peaks for this class of compounds.

Gradient Elution Program

A linear gradient is recommended to separate the non-polar starting material from the product.

| Time / CV (Column Volumes) | % Hexane | % Ethyl Acetate | Purpose |

| 0 - 2 CV | 100% | 0% | Elute non-polar fluorinated starting materials.[1] |

| 2 - 10 CV | 100% | 0% | Linear gradient to elute the aldehyde. |

| 10 - 13 CV | 90% | 10% | Isocratic hold to ensure complete elution. |

| 13+ CV | 50% | 50% | Flush column (elutes polar benzoic acid impurities).[1] |

Workflow Visualization

Figure 2: Chromatographic workflow from crude loading to fraction collection.

Post-Purification Validation

Evaporation

Combine fractions containing the pure spot (single UV active spot, DNP positive). Evaporate solvent under reduced pressure (

Analytical Confirmation

Do not rely solely on TLC.

-

NMR (Chloroform-d):

-

Aldehyde Proton: Look for a distinct singlet or doublet (due to F-coupling) between 10.0 – 10.4 ppm .[1]

-

Aromatic Region: Verify the substitution pattern (2 protons).

-

Methyl Group: Singlet around 2.4 ppm.

-

-

NMR:

-

Expect two distinct signals: one for

(~ -60 ppm) and one for aromatic

-

Troubleshooting & FAQ

Q: The aldehyde is streaking on the column.

-

Cause: Partial oxidation to benzoic acid or interaction with active silanols.

-

Solution: Do not add triethylamine (TEA) as you might for other streaks; amines can react with the aldehyde or displace the labile 2-Fluoro group via

.[1] Instead, ensure the crude is acid-free before loading (wash with

Q: I see a close-running impurity just before the product.

-

Cause: Likely the non-formylated starting material or a regioisomer.

-

Solution: Use a shallower gradient (e.g., 0% to 5% EtOAc over 20 CV).

Q: My yield is low.

-

Cause: Volatility. Fluorinated benzaldehydes can be surprisingly volatile.

-

Solution: Do not apply high vacuum for extended periods.[6] Stop evaporation once the solvent is removed.

Safety Considerations

-

Fluorinated Compounds: While generally stable, avoid contact with strong reducing agents.

-

Aldehydes: Reactive electrophiles. Use gloves and work in a fume hood to avoid sensitization.

-

Silica Dust: When preparing dry loads, wear a particulate respirator (N95) to prevent silicosis.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for general purification protocols). [1]

-

Biotage. (n.d.). Successful Flash Chromatography: The Ultimate Guide. (Authoritative guide on gradient optimization and loading techniques).

-

Santa Cruz Biotechnology. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzaldehyde Product Data. (Provides physical property data for close structural analogs). [1]

-

Reich, H. J. (2017). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison. (Reference for solvent polarity and miscibility).

-

BenchChem. (2025).[6] Technical Support: Purification of Fluorinated Benzaldehyde Derivatives. (Specific troubleshooting for fluorinated aldehyde oxidation).

Sources

- 1. 2-METHYL-3-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. depts.washington.edu [depts.washington.edu]

- 4. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Optimizing Bioactivity with Trisubstituted Benzaldehydes: The 2-Fluoro-5-methyl-3-(trifluoromethyl) Motif

Abstract

This application note details the strategic role of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde as a high-value intermediate (HVI) in modern drug discovery. While benzaldehyde derivatives are ubiquitous building blocks, this specific trisubstituted scaffold offers a unique synergy of physicochemical properties:

-

Conformational Control: The ortho-fluorine atom locks rotational freedom via dipole repulsion.

-

Metabolic Stability: The meta-trifluoromethyl group blocks oxidative metabolism at a vulnerable site.

-

Potency Enhancement: The meta-methyl group (C5) exploits the "Magic Methyl" effect to fill hydrophobic pockets and displace high-energy water molecules.

This guide provides mechanistic insights, synthesis protocols for derivative generation, and bioactivity assessment workflows tailored for kinase inhibitors and GPCR ligands.

Part 1: The Physicochemical "Power Trio" Effect

Mechanistic Rationale

The bioactivity of derivatives synthesized from this aldehyde is driven by the precise interplay of its three substituents. Understanding these effects is critical for rational drug design (SAR).

| Substituent | Position | Primary Effect | Secondary Effect |

| Fluoro (-F) | Ortho (C2) | Conformational Locking: Creates a dipole-dipole repulsion with the carbonyl oxygen (or subsequent amide/amine), forcing the side chain into a specific rotamer. This reduces the entropic penalty of binding. | Electronic Modulation: Lowers the pKa of nearby basic centers (e.g., amines formed via reductive amination) by ~1-2 units, improving oral bioavailability. |

| Trifluoromethyl (-CF3) | Meta (C3) | Lipophilicity Boost: Increases LogP by ~1.2 units, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. | Metabolic Blocking: Prevents CYP450-mediated oxidation at the C3 position, a common metabolic soft spot in phenyl rings. |

| Methyl (-CH3) | Meta (C5) | "Magic Methyl" Effect: Fills small hydrophobic pockets in the target protein (e.g., ATP-binding sites in kinases), displacing ordered water molecules. This can boost potency by >10-fold (1 kcal/mol binding energy). | Solubility Tuning: Disrupts crystal packing symmetry, often improving the solubility of the final drug molecule compared to the unsubstituted analog. |

Design Logic Visualization

The following diagram illustrates the decision-making process for selecting this scaffold over simpler analogs.

Caption: Figure 1. Rational design workflow for selecting the 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde scaffold to address common lead optimization challenges.

Part 2: Experimental Protocols

Protocol A: Synthesis of a Bioactive Probe (Reductive Amination)

Objective: To synthesize a secondary amine derivative to evaluate the scaffold's contribution to binding affinity. Reagents:

-

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (1.0 eq)

-

Test Amine (e.g., Morpholine, Piperazine, or a specific pharmacophore) (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, 1-2 drops)

Procedure:

-

Preparation: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve the 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde (1.0 mmol) in DCM (5 mL).

-

Amine Addition: Add the Test Amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add Triethylamine (1.1 eq) to free the base.

-

Activation: Add catalytic Acetic Acid (1-2 drops). Stir at room temperature for 30 minutes to allow imine formation. Note: The electron-withdrawing -CF3 and -F groups make the aldehyde highly electrophilic, accelerating this step.[1]

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor by LC-MS (Look for M+1 peak).

-

Quench: Quench the reaction with saturated aqueous NaHCO3 (5 mL).

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: To quantify the metabolic stability improvement conferred by the 3-CF3 and 2-F groups compared to a non-fluorinated control. Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Test Compound (Derivative from Protocol A).

-

Control Compound (Non-fluorinated analog).

Procedure:

-

Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

-

Pre-incubation: Incubate at 37°C for 5 minutes.

-

Initiation: Add the NADPH Regenerating System to initiate the reaction.

-

Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot.

-

Quenching: Immediately add the aliquot to 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 20 minutes. Analyze the supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope (

) determines the intrinsic clearance (-

Expected Result: The 3-CF3 derivative should show a >2-fold reduction in

compared to the methyl-only analog due to blockage of aromatic hydroxylation.

-

Part 3: Data Interpretation & Troubleshooting

Expected Physicochemical Shifts

When substituting a standard benzaldehyde with the 2-F-5-Me-3-CF3 analog, expect the following shifts in your lead compound:

| Property | Expected Change | Impact on Bioactivity |

| LogP (Lipophilicity) | +1.2 to +1.5 | Improved passive permeability; potential for higher non-specific binding (monitor via HSA binding assay). |

| pKa (of resulting amine) | -1.5 to -2.0 | Reduced basicity of the amine nitrogen due to the electron-withdrawing effect of the benzyl ring. This reduces lysosomal trapping and improves cytosolic concentration. |

| tPSA (Polar Surface Area) | No significant change | The -CF3 and -F groups are not polar H-bond acceptors in the classical sense, but they modulate the electron density of the aromatic ring. |

Troubleshooting Synthesis

-

Issue: Low yield in reductive amination.

-

Cause: The steric bulk of the ortho-fluoro and meta-trifluoromethyl groups may hinder nucleophilic attack if the amine is also bulky.

-

Solution: Switch to a stronger Lewis acid catalyst (e.g., Ti(OiPr)4) to facilitate imine formation before adding the reducing agent. Use a smaller reducing agent like NaBH4 if STAB is too bulky, but be careful of over-reduction.

-

-

Issue: Poor solubility of the intermediate.

Part 4: Strategic Workflow Diagram

The following Graphviz diagram outlines the complete workflow for evaluating this scaffold in a drug discovery campaign.

Caption: Figure 2. Experimental workflow for synthesizing and validating derivatives of the 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde scaffold.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of Fluorinated Aromatic Compounds

Welcome to the Technical Support Center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these molecules. The introduction of fluorine into an aromatic ring dramatically alters its physicochemical properties, often leading to purification behaviors that defy conventional wisdom. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the "Fluorine Factor" in Purification

The high electronegativity of fluorine significantly impacts a molecule's polarity, intermolecular interactions, and, consequently, its behavior during purification.[1][2][3] Understanding these effects is paramount to developing effective purification strategies.

-

Altered Polarity and Dipole Moments: Fluorine's electron-withdrawing nature creates strong bond dipoles.[1][2] However, the overall molecular polarity depends on the number and position of fluorine atoms. Symmetrically substituted compounds, like hexafluorobenzene, can be nonpolar, while others possess significant dipole moments, affecting their solubility and interaction with chromatographic stationary phases.[3]

-

Weak Intermolecular Interactions: While the C-F bond is highly polar, organic fluorine is often considered a poor hydrogen bond acceptor.[4] This can lead to weaker interactions with polar stationary phases in chromatography compared to their non-fluorinated analogs. However, fluorinated compounds can participate in unique non-covalent interactions, such as fluorous-fluorous interactions, which can be exploited in specialized purification techniques.[5][6][7]

-

Changes in Volatility: Fluorination often lowers the boiling point of a compound compared to its non-fluorinated counterpart, a factor to consider during distillation and for the potential of product loss during solvent removal.[8]

II. Troubleshooting Guides

This section addresses common problems encountered during the purification of fluorinated aromatic compounds, offering potential causes and actionable solutions.

Chromatography (Flash and HPLC)

| Problem | Potential Cause(s) | Solution(s) |